11-phenoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline
Description
11-Phenoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline is a tricyclic heterocyclic compound featuring a cycloheptane ring fused to a quinoline core, with a phenoxy substituent at position 11. This structural motif is critical for its physicochemical and biological properties.
Properties
CAS No. |
7163-54-4 |
|---|---|
Molecular Formula |
C20H19NO |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
11-phenoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline |
InChI |
InChI=1S/C20H19NO/c1-3-9-15(10-4-1)22-20-16-11-5-2-6-13-18(16)21-19-14-8-7-12-17(19)20/h1,3-4,7-10,12,14H,2,5-6,11,13H2 |
InChI Key |
VHGPVVDFPDHNJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C3=CC=CC=C3N=C2CC1)OC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-phenoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenoxy-substituted aniline with a cycloheptanone derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
11-phenoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the saturation of the ring structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; conditionsacidic or basic medium, elevated temperatures.
Reduction: Hydrogen gas, palladium on carbon; conditionsroom temperature to moderate heat, atmospheric or elevated pressure.
Substitution: Halogens, nitrating agents; conditionssolvents like dichloromethane, controlled temperatures.
Major Products Formed
Oxidation: Quinoline derivatives with various degrees of oxidation.
Reduction: Saturated cycloheptaquinoline derivatives.
Substitution: Phenoxy-substituted quinoline derivatives with different functional groups.
Scientific Research Applications
Structural Characteristics
The compound features a bicyclic framework that includes a phenoxy group and a tetrahydroquinoline core. Its molecular formula is with a molar mass of approximately 289.37 g/mol. The phenoxy group enhances its chemical reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.
Pharmacological Applications
1. Anti-inflammatory Properties
Research indicates that 11-phenoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline exhibits anti-inflammatory effects. It has been studied for its ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
2. Neuroprotective Effects
The compound has shown promise in influencing neurotransmitter systems, suggesting possible neuroprotective effects. This makes it a candidate for further investigation in neuropharmacology, particularly in the context of neurodegenerative diseases .
3. Antimicrobial Activity
There is emerging evidence that derivatives of this compound may possess antimicrobial properties. Its structural features allow it to interact effectively with microbial targets, which could lead to the development of new antimicrobial agents .
Case Studies and Research Findings
Recent studies have highlighted the potential of quinoline derivatives in various therapeutic areas:
- Antimalarial and Virucidal Agents : A study synthesized new quinoline derivatives that exhibited significant larvicidal and pupicidal properties against malaria and dengue vectors. This demonstrates the broader applicability of quinoline structures in combating vector-borne diseases .
- Neuropharmacological Investigations : Research has focused on the modulation of neurotransmitter systems by quinoline derivatives, including those structurally related to this compound. These studies suggest potential uses in treating neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 11-phenoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Effects on Physicochemical Properties
Table 1: Key Physicochemical Properties of Cycloheptaquinoline Derivatives
Key Observations :
Key Observations :
- Diarylated derivatives (e.g., 4e) show potent anticancer activity due to electron-withdrawing groups (trifluoromethoxy), enhancing target interactions .
- Pyrrolidinyl/piperidinyl substituents are critical for H3 receptor antagonism, with piperidinyl derivatives showing higher potency (IC50: 5–50 nM) due to improved receptor fit .
- The phenoxy group’s bulk and polarity may modulate activity in both anticancer and receptor-targeting contexts, though direct data is needed for confirmation.
Biological Activity
11-Phenoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline (CAS No. 7163-54-4) is a bicyclic compound with significant pharmacological potential. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H19NO
- Molecular Weight : 289.37 g/mol
- Density : 1.148 g/cm³ (predicted)
- Melting Point : 128-129 °C
- Boiling Point : 444.4 °C (predicted)
- Acidity (pKa) : 6.50 (predicted)
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the realms of neuropharmacology and oncology.
-
Antidepressant Activity :
- A comparative study highlighted the structure-activity relationship of tetrahydroquinolines, suggesting that modifications can enhance their antidepressant effects. The compound may act through modulation of neurotransmitter systems similar to known antidepressants like amitriptyline and imipramine .
- Anticancer Potential :
- Neuroprotective Effects :
The biological activity of this compound is believed to involve several mechanisms:
- Monoamine Reuptake Inhibition : Similar to traditional antidepressants, it may inhibit the reuptake of serotonin and norepinephrine.
- VEGF Inhibition : By blocking VEGF signaling pathways, it can potentially reduce tumor vascularization and growth.
Case Studies
Q & A
Basic Question
- ¹H NMR :
- MS (ESI) : Molecular ion peaks [M+H]⁺ matching the molecular formula (e.g., C₂₀H₂₂N₂O for a phenoxy derivative). Fragmentation patterns should confirm loss of the phenoxy group (e.g., m/z 280 → 160) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve bond lengths and angles (e.g., C–N bond ~1.34 Å) .
What strategies can be employed to achieve regioselective functionalization of the cyclohepta[b]quinoline core, particularly at the 11-position?
Advanced Question
Regioselectivity is influenced by electronic and steric factors:
- Directing Groups : Use electron-withdrawing groups (e.g., nitro) at specific positions to direct electrophilic substitution to the 11-site.
- Metal-Catalyzed Coupling : Employ palladium-catalyzed Buchwald-Hartwig amination or Suzuki-Miyaura coupling for aryl/heteroaryl introduction .
- Computational Guidance : DFT calculations predict reactive sites by analyzing Fukui indices or electrostatic potential maps .
Example : Substituting pyrrolidin-1-yl () vs. piperidin-1-yl () at the 11-position alters steric bulk, affecting reaction rates and yields.
How do computational methods (e.g., molecular docking) aid in predicting the biological activity of this compound derivatives?
Advanced Question
- Molecular Docking : Simulate binding affinity to target proteins (e.g., kinases) using software like AutoDock Vina. For example, the phenoxy group may occupy hydrophobic pockets, while the quinoline core interacts with catalytic residues .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~4.9 for similar derivatives, indicating moderate lipophilicity) .
Advanced Question
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectra (e.g., distinguishing tetrahydro ring protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas with <5 ppm error.
- Single-Crystal XRD : Resolve bond angles and stereochemistry, as demonstrated for chloroquinoline derivatives .
How can researchers design experiments to evaluate the stability of 11-phenoxy-cyclohepta[b]quinoline under physiological conditions?
Advanced Question
- pH Stability Studies : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC at 0, 24, and 48 hours.
- Light/Oxidation Stress : Expose to UV light (ICH Q1B guidelines) or H₂O₂ to assess photolytic/oxidative degradation.
- Metabolic Stability : Use liver microsomes to measure half-life (t₁/₂) and identify metabolites via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
